molecular formula C14H10N2 B13933229 6-Phenylquinoxaline

6-Phenylquinoxaline

Cat. No.: B13933229
M. Wt: 206.24 g/mol
InChI Key: YFQCWCPTVFLXDV-UHFFFAOYSA-N
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Description

6-Phenylquinoxaline is a nitrogen-containing heterocyclic compound, specifically a benzo[b][1,4]diazine, that serves as a privileged scaffold in modern chemical research and drug discovery. This compound and its derivatives are the subject of extensive investigation due to their significant pharmacological potential and utility in material science. In medicinal chemistry, the quinoxaline core is a key structural motif known for diverse biological activities. Research indicates that quinoxaline derivatives exhibit a broad spectrum of therapeutic properties, including antimicrobial, antifungal, antiviral, and anticancer effects. Specific derivatives have demonstrated potent activity as α-glucosidase inhibitors, a mechanism relevant for managing type 2 diabetes . Other studies highlight its role in developing antimalarial agents, with some sulfonamide-functionalized derivatives showing promising activity against Plasmodium falciparum . The structural flexibility of this compound allows for synthetic modification to create novel compounds for evaluating antitumor activity, particularly against human liver cancer cell lines like HepG2 . Beyond its biomedical applications, the quinoxaline structure is valuable in material science. Its conjugated π-electron system and molecular rigidity make it a candidate for developing advanced polymers. Poly(phenylquinoxaline)s (PPQs) are recognized for their high thermal, chemical, and radiation stability, as well as interesting photophysical properties, making them suitable for applications such as electro-insulating materials, high-performance films, adhesives, and electro-optic devices, including organic light-emitting diodes (LEDs) . Furthermore, theoretical studies using Density Functional Theory (DFT) on related diphenylquinoxaline compounds suggest potential applications as corrosion inhibitors for mild steel, leveraging their electron-donating and accepting capabilities to adsorb onto metallic surfaces . The synthetic accessibility of this compound, often via condensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines, makes it a cost-effective and readily available building block for further chemical exploration . This product is intended for research and further chemical synthesis as a key intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

6-phenylquinoxaline

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-10H

InChI Key

YFQCWCPTVFLXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Phenylquinoxaline

Classical and Contemporary Approaches to 6-Phenylquinoxaline Synthesis

The traditional and more recent methods for synthesizing this compound primarily involve two key strategic steps: the formation of the quinoxaline (B1680401) core and the installation of the phenyl moiety.

Strategic Condensation Reactions for the Quinoxaline Core

The most fundamental and widely employed method for the synthesis of the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. ntu.edu.twslideshare.netscribd.com In the context of this compound, this strategy involves the reaction of 4-phenyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583).

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be promoted by heat. ntu.edu.twslideshare.net The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring. While this method is robust, it can sometimes require relatively long reaction times and elevated temperatures. nih.gov

More contemporary approaches have focused on improving the efficiency and environmental friendliness of this condensation reaction. For instance, the use of catalysts can significantly accelerate the reaction rate and improve yields. A variety of catalysts have been explored for quinoxaline synthesis, including solid acid catalysts like TiO2-Pr-SO3H, which has been shown to be effective for the condensation of o-phenylenediamine (B120857) and benzil derivatives at room temperature. scribd.com

A notable advancement in this area is the use of microwave irradiation to drive the condensation reaction. mdpi.come-journals.in Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times, often from hours to minutes, and improved energy efficiency. mdpi.come-journals.inrsc.org This technique can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.come-journals.in For example, the microwave-assisted condensation of various diamines and dicarbonyl compounds has been shown to provide excellent yields in a matter of minutes. e-journals.in

Installation of the Phenyl Moiety via Cross-Coupling Chemistries (e.g., Sonogashira, Suzuki)

An alternative and highly versatile strategy for the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions to introduce the phenyl group onto a pre-formed quinoxaline scaffold. This approach typically starts with a halogenated quinoxaline, such as 6-bromo- or 6-chloroquinoxaline (B1265817), which then undergoes a cross-coupling reaction with a phenyl-containing reagent.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds and is well-suited for the synthesis of this compound. libretexts.org This reaction involves the palladium-catalyzed coupling of a haloquinoxaline with phenylboronic acid or one of its derivatives in the presence of a base. libretexts.orgkashanu.ac.ir The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency. nih.govmdpi.com For instance, the Suzuki-Miyaura coupling of 6-chloroindole (B17816) with phenylboronic acid has been shown to proceed in high yield using a palladium catalyst. nih.gov While specific conditions for 6-haloquinoxalines are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling are directly applicable.

Sonogashira Coupling: The Sonogashira coupling provides a route to introduce a phenylethynyl group onto the quinoxaline core, which can then be reduced to a phenyl group if desired. This reaction involves the palladium- and copper-cocatalyzed coupling of a haloquinoxaline with phenylacetylene. ntu.edu.twwikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org While direct Sonogashira coupling to form this compound is not explicitly described, the methodology is a staple in organic synthesis for the formation of aryl-alkyne bonds. ntu.edu.twwikipedia.orglibretexts.org The resulting 6-(phenylethynyl)quinoxaline could then be subjected to hydrogenation to yield this compound.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more efficient, sustainable, and scalable methods for the synthesis of complex organic molecules, including this compound.

Transition Metal-Catalyzed Routes for Enhanced Efficiency

Beyond the classical cross-coupling reactions, other transition metal-catalyzed methods have emerged that offer enhanced efficiency. One such approach is the direct C-H arylation of the quinoxaline core. nih.govrsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, such as haloquinoxalines, making it a more atom-economical process. The reaction involves the use of a transition metal catalyst, often palladium or ruthenium, to activate a C-H bond on the quinoxaline ring and couple it with an arylating agent, such as a diaryliodonium salt or an aryl halide. rsc.orgresearchgate.net While the ortho C-H functionalization of 2-arylquinoxalines has been more extensively studied, the principles can be extended to the functionalization of other positions on the quinoxaline ring system. nih.govrsc.orgresearchgate.net

Exploitation of Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry principles are increasingly being integrated into the synthesis of quinoxalines to minimize environmental impact. As previously mentioned, microwave-assisted synthesis has proven to be a highly effective green technique, often allowing for solvent-free conditions and significantly reduced reaction times. mdpi.come-journals.in The use of solid-supported catalysts, which can be easily recovered and reused, is another key aspect of green quinoxaline synthesis. nih.gov Furthermore, the development of mechanochemical methods, such as the spiral gas-solid two-phase flow approach, offers a completely solvent-free and catalyst-free method for the synthesis of quinoxaline derivatives with high efficiency and short reaction times. mdpi.com

Continuous Flow Methodologies for Scalable Production

For the large-scale production of this compound, continuous flow methodologies present significant advantages over traditional batch processes. researchgate.netresearchgate.netnih.gov Flow chemistry allows for better control over reaction parameters, such as temperature and mixing, leading to improved yields and safety. researchgate.netnih.gov The scalability of continuous flow processes is a major benefit, as production can be increased by simply running the system for longer periods. researchgate.netnih.gov While specific continuous flow syntheses for this compound are not detailed in the provided search results, the development of flow processes for related heterocyclic compounds, such as quinolines and other quinoxaline derivatives, demonstrates the potential of this technology for the scalable production of this compound. researchgate.netresearchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

The post-synthetic functionalization of the this compound scaffold is a critical aspect of its chemistry, enabling the introduction of a wide array of functional groups that can modulate its physicochemical and biological properties. These strategies can be broadly categorized into the regioselective functionalization of the quinoxaline ring system itself and the introduction of diverse chemical entities at the peripheral phenyl group.

Regioselective Functionalization of the Quinoxaline Ring System

The quinoxaline ring, being an electron-deficient system, is amenable to specific chemical transformations. Post-synthetic modifications allow for the precise installation of substituents at various positions, with the 6-position being of particular interest due to the presence of the phenyl group.

Halogenation:

Electrophilic halogenation of the 2,3-diphenylquinoxaline (B159395) core, a close analog of this compound, provides a key intermediate for further derivatization. For instance, bromination can be achieved to furnish 6-bromo-2,3-diphenylquinoxaline. This bromo-derivative serves as a versatile handle for introducing other functional groups via cross-coupling reactions.

Nitration:

Nitration of the quinoxaline ring system can be accomplished to introduce a nitro group, which can subsequently be reduced to an amino group. The synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239) has been reported through the condensation of 4-nitro-o-phenylenediamine (B140028) with benzil. gordon.edu This nitro-substituted quinoxaline is a valuable precursor for the synthesis of amino-derivatives.

Amination:

The introduction of an amino group onto the quinoxaline ring can be achieved through the reduction of a nitro group or via nucleophilic aromatic substitution. Catalytic hydrogenation of nitro-quinoxalines, such as 5-nitro-2,3-diphenylquinoxaline, leads to the formation of the corresponding amino-quinoxaline. researchgate.net While this example is for the 5-position, the methodology is applicable to the 6-nitro derivative as well. Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for the direct formation of C-N bonds on halo-quinoxalines.

The following table summarizes key regioselective functionalization reactions on the quinoxaline ring, primarily based on the closely related 2,3-diphenylquinoxaline scaffold.

ReactionReagents and ConditionsProductReference
BrominationN-Bromosuccinimide (NBS) in a suitable solvent6-Bromo-2,3-diphenylquinoxaline nih.gov
Nitration4-nitro-o-phenylenediamine, benzil, thiamine (B1217682) catalyst, ethanol, ultrasound6-Nitro-2,3-diphenylquinoxaline gordon.edu
Reduction of Nitro GroupH2, Pd/C catalyst6-Amino-2,3-diphenylquinoxaline researchgate.net

Introduction of Diverse Chemical Entities at Peripheral Positions

The peripheral phenyl group at the 6-position of the quinoxaline core offers another site for introducing chemical diversity. Standard electrophilic aromatic substitution reactions can be employed to functionalize this phenyl ring.

Furthermore, the functional groups introduced onto the quinoxaline ring in the previous step serve as versatile handles for a variety of chemical transformations, allowing for the attachment of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Halogenated 6-phenylquinoxalines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the coupling of a bromo-6-phenylquinoxaline with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The general conditions typically involve a palladium catalyst, a base, and a suitable solvent. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling a bromo-6-phenylquinoxaline with a wide range of primary and secondary amines. researchgate.net

These cross-coupling reactions have been extensively used to synthesize libraries of 6-substituted quinoxaline derivatives for various applications, including medicinal chemistry. For instance, studies on 2,3-diphenylquinoxaline derivatives have shown that the introduction of electron-withdrawing groups at the 6-position can be beneficial for their biological activity. nih.gov

The following table provides an overview of common cross-coupling reactions used for the derivatization of halogenated 6-phenylquinoxalines.

ReactionSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura Coupling6-Bromo-phenylquinoxalineArylboronic acidPd(PPh3)4, base6-Diaryl-phenylquinoxaline wikipedia.orgnih.gov
Buchwald-Hartwig Amination6-Bromo-phenylquinoxalinePrimary/Secondary AminePd catalyst, phosphine (B1218219) ligand, base6-Amino-phenylquinoxaline researchgate.net

Spectroscopic, Structural, and Computational Investigations of 6 Phenylquinoxaline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-phenylquinoxaline. High-field Nuclear Magnetic Resonance (NMR), mass spectrometry, and various forms of absorption and emission spectroscopy collectively offer a detailed picture of its atomic connectivity and electronic behavior.

For instance, in derivatives such as 6-methoxy-2-phenylquinoxaline, the proton of the quinoxaline (B1680401) ring appears as a singlet at approximately 9.25 ppm in CDCl₃. acgpubs.org The aromatic protons of the phenyl and quinoxaline rings typically resonate in the range of 7.12 to 8.15 ppm. acgpubs.org Similarly, for 6-nitro-2-phenylquinoxaline (B183380), the quinoxaline proton shows a singlet at 9.83 ppm in DMSO-d₆, with other aromatic protons appearing between 7.66 and 8.94 ppm. pcbiochemres.com The chemical shifts are influenced by the nature and position of substituents on the quinoxaline and phenyl rings.

The ¹³C NMR spectra of these derivatives show the quinoxaline and phenyl carbons in the expected aromatic region. For 6-methoxy-2-phenylquinoxaline, the carbon signals are observed between 107.0 and 161.2 ppm. acgpubs.org The presence of different functional groups can be confirmed by the chemical shifts of the attached carbons. For example, the methoxy (B1213986) carbon in 6-methoxy-2-phenylquinoxaline appears at 55.9 ppm. acgpubs.org Multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be instrumental in assigning the proton and carbon signals definitively by establishing their connectivity, though specific examples for this compound were not found in the provided search results.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Substituted-2-Phenylquinoxaline Derivatives

DerivativeSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
6-Methoxy-2-phenylquinoxalineCDCl₃9.25 (s, 1H), 8.15 (s, 2H), 8.04 (d, 1H), 7.54 (m, 4H), 7.12 (m, 1H), 4.00 (s, 3H)161.2, 152.0, 144.1, 140.8, 137.9, 137.1, 130.1, 129.2, 127.6, 123.0, 107.0, 55.9 acgpubs.org
6-Nitro-2-phenylquinoxalineDMSO-d₆9.83 (s, 1H), 8.94 (d, 1H), 8.59 (dd, 1H), 8.44 (dd, 2H), 8.37 (d, 1H), 7.66 (m, 3H)Not explicitly provided pcbiochemres.com
6-Chloro-2-phenylquinoxalineCDCl₃9.29 (s, 1H), 8.14 (d, 4H), 7.81-7.69 (m, 2H), 7.54 (m, 2H)150.59, 142.88, 142.23, 141.68, 136.59, 135.20, 130.48, 129.79, 129.61, 129.41, 129.19, 128.78 acgpubs.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of organic molecules, thereby confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.cominnovareacademics.in

While specific mass spectral data for this compound is not detailed in the provided results, HRMS data for its derivatives are available. For instance, 6-nitro-2-phenylquinoxaline shows a calculated m/z for [M+H]⁺ of 252.0768, with a found value of 252.0778, confirming its elemental formula C₁₄H₉N₃O₂. pcbiochemres.com Similarly, derivatives of 2,3-diphenylquinoxaline (B159395) have been characterized using MS, with observed molecular ion peaks corresponding to their calculated molecular weights. d-nb.info

Electron Ionization Mass Spectrometry (EI-MS) typically leads to extensive fragmentation, providing valuable structural information. uni-saarland.demsu.edu The fragmentation of quinoxaline derivatives often involves the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. For 2,3-diphenylquinoxaline, the mass spectrum shows a molecular ion peak and fragment ions corresponding to the loss of phenyl and cyano groups. researchgate.net A plausible fragmentation pathway for this compound would involve the initial loss of the phenyl group, followed by the fragmentation of the quinoxaline ring, similar to what is observed for other aromatic heterocyclic compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Quinoxaline Derivatives

DerivativeIonization ModeCalculated m/zFound m/zReference
6-Nitro-2-phenylquinoxalineESI-MS [M+H]⁺252.0768252.0778 pcbiochemres.com
2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acidMS [M]⁺Not specified600.1036 d-nb.info

Vibrational and electronic absorption spectroscopies provide information about the functional groups and conjugated π-electron systems within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of quinoxaline derivatives displays characteristic absorption bands corresponding to the various functional groups present. For 6-methoxy-2-phenylquinoxaline, characteristic peaks are observed for C-H stretching around 3026 cm⁻¹, C=N stretching at 1618 cm⁻¹, and C-O stretching at 1161 and 1024 cm⁻¹. acgpubs.org In general, the IR spectra of quinoxaline derivatives show aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region, which are characteristic of the substitution pattern of the aromatic rings. acgpubs.org

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by intense absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. For 6-methyl-2,3-diphenylquinoxaline (B3348229) in ethanol (B145695), absorption maxima (λ_max) are observed at 248.50 nm and 347.50 nm. symbiosisonlinepublishing.com The latter, lower energy absorption is attributed to an n-π* transition. symbiosisonlinepublishing.com The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the aromatic rings. d-nb.infomyfoodresearch.com

Photoluminescence (PL) Spectroscopy: Many quinoxaline derivatives exhibit fluorescence, making them interesting for applications in materials science. The emission properties are highly dependent on the molecular structure and environment. For example, a vinyl benzaldehyde (B42025) capped derivative of 2,3-diphenylquinoxaline exhibits a bluish-green emission at around 454 nm when excited at 348 nm in ethanol. symbiosisonlinepublishing.com In contrast, 6-nitro-2,3-diphenylquinoxaline (B1347239) shows weak fluorescence due to nitro-induced quenching. The photoluminescence quantum yield, which is a measure of the efficiency of the fluorescence process, has been reported to be high for certain quinoxaline derivatives designed for organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 3: Spectroscopic Data (IR, UV-Vis, and Photoluminescence) for Selected Quinoxaline Derivatives

DerivativeIR (KBr, cm⁻¹)UV-Vis (λ_max, nm)PL Emission (λ_em, nm)Reference
6-Methoxy-2-phenylquinoxaline3026, 2922, 1618, 1541, 1161, 1024, 881, 835Not providedNot provided acgpubs.org
6-Methyl-2,3-diphenylquinoxaline3045 (C-H st), 1566 (C=N st), 1330 (C-N st)248.50, 347.50 (in ethanol)Not provided symbiosisonlinepublishing.com
2,3-Diphenylquinoxalin-6-vinyl benzaldehyde derivative1689 (C=O st)250 (π-π), 348 (n-π)454 (in ethanol, bluish-green) symbiosisonlinepublishing.com

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. fiz-karlsruhe.de While a specific crystal structure for this compound was not found in the search results, studies on related derivatives offer valuable insights into its likely solid-state conformation.

For instance, the crystal structure of 6,7-dimethyl-2-phenylquinoxaline (B1665054) would reveal the planarity of the quinoxaline ring system and the dihedral angle between the quinoxaline and the phenyl ring. In similar structures, the C-N bond lengths in the quinoxaline ring are typically in the range of 1.33–1.37 Å. The planarity of the molecule and the potential for π-π stacking interactions are key factors influencing its solid-state packing and, consequently, its material properties.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly those based on quantum mechanics, have become indispensable for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. pcbiochemres.compcbiochemres.com Calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p). pcbiochemres.comwisdomlib.orgaip.orgunlv.edu

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. pcbiochemres.com

For 6,7-difluoro-2,3-diphenylquinoxaline, DFT calculations showed the HOMO to be predominantly localized on the diphenyl moiety, facilitating electron donation, while the LUMO is concentrated on the quinoxaline core, which enhances electron-accepting feedback interactions. pcbiochemres.compcbiochemres.com The calculated HOMO-LUMO gap for this derivative was 2.67 eV. pcbiochemres.com For 2-phenylquinoxaline (B188063), a calculated HOMO-LUMO gap of 4.26 eV was reported. wisdomlib.org These computational studies indicate that substituents can significantly tune the electronic properties of the quinoxaline system.

Table 4: Calculated HOMO, LUMO, and Energy Gap for Selected Quinoxaline Derivatives using DFT

DerivativeComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Reference
6,7-Difluoro-2,3-diphenylquinoxalineB3LYP/6-31G-5.62-2.952.67 pcbiochemres.compcbiochemres.com
2-PhenylquinoxalineB3LYP/6-311G(d,p)Not specifiedNot specified4.26 wisdomlib.org
2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acidB3LYP/cc-pVDZ-5.60-3.042.56 d-nb.info

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of this compound and its derivatives. These computational techniques allow for the exploration of various possible spatial arrangements, or conformers, of a molecule and the determination of their relative energies to identify the most stable structures. slideshare.netgoogle.com

Torsional and conformational energy analyses are performed to identify the most stable configuration of the molecule. pcbiochemres.com The optimized geometry obtained from these calculations serves as the foundation for subsequent studies, such as adsorption and docking simulations, ensuring that the molecular structure is energetically favorable. pcbiochemres.com

For instance, in the study of related quinoxaline derivatives, Density Functional Theory (DFT) is a commonly employed method for geometry optimization. wisdomlib.orgjacsdirectory.com The choice of basis set, such as B3LYP/6-311G(d,p) or B3LYP/6-311++G(d,p), is crucial for obtaining accurate theoretical calculations of the molecular structure, including bond lengths and angles. wisdomlib.orgjacsdirectory.comcolab.ws These calculations can predict whether the constituent rings of the quinoxaline system are planar or non-planar. jacsdirectory.com

The flexibility of molecules like this compound is a key consideration, as they can adopt markedly different conformations. slideshare.net Conformational analysis methods can be broadly categorized into systematic and stochastic searches. slideshare.net Systematic methods explore all possible combinations of torsion angles, while stochastic methods involve random transformations of a starting structure. slideshare.net These computational explorations help in identifying the global minimum energy conformation, which is essential for understanding the molecule's interactions and reactivity.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving quinoxaline derivatives. By modeling the reaction energy profile, researchers can gain insights into the step-by-step process of a reaction, including the identification of transition states and intermediates.

A notable example is the computational study of the oxidative nucleophilic substitution of hydrogen (ONSH) reaction between 2-phenylquinoxaline and lithium phenylacetylide. researchgate.net In this study, the reaction energy profile was computed to understand the reasons behind low experimental yields. researchgate.net The investigation revealed that the two reactants have a strong affinity for each other, leading to the formation of four possible adducts and corresponding reaction pathways. researchgate.net

The analysis of the nucleophilic addition stage showed that while one reaction pathway (RP-C3) was thermodynamically and kinetically favored over another (RP-C2), the energy barriers were comparable, suggesting both pathways could proceed. researchgate.net Interestingly, the phenyl substituent on the quinoxaline ring was found to guide the nucleophile towards both reaction sites, indicating that steric hindrance was not the determining factor for the preferred pathway. researchgate.net Such computational studies are invaluable for understanding reaction outcomes and for optimizing synthetic strategies.

Furthermore, computational methods can be used to analyze various chemical reactions that this compound and its derivatives can undergo, such as oxidation to form quinoxaline-2,3-dione derivatives or reduction of a nitro group to an amino group.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to understand the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein or enzyme. researchgate.netmdpi.com

In the context of drug discovery, molecular docking is instrumental in screening potential drug candidates and in understanding their mechanism of action at a molecular level. For example, derivatives of 2,3-diphenylquinoxaline have been investigated as potential anticancer agents by targeting the colchicine (B1669291) binding site on β-tubulin. Computational docking studies were used to predict the binding affinities of these derivatives, which were subsequently confirmed by in vitro cytotoxicity assays.

Similarly, novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and evaluated as potential inhibitors of the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike glycoprotein. benthamdirect.comresearchgate.net Molecular docking studies revealed that these derivatives had very good binding affinities, with binding energies ranging from -9 to -10.1 kcal/mol. benthamdirect.comresearchgate.net The studies also identified specific interactions, such as the formation of hydrogen bonds between the ligands and key amino acid residues in the binding site of the target protein. benthamdirect.comresearchgate.net

In another study, diphenylquinoxaline-6-carbohydrazide hybrids were designed as α-glucosidase inhibitors for potential anti-diabetic applications. researchgate.netnih.gov Molecular docking was used to analyze the interaction between the most potent derivatives and the α-glucosidase enzyme, while kinetic studies confirmed the competitive mode of inhibition. researchgate.netnih.gov The binding energies obtained from these docking studies provided a rationale for the observed inhibitory activity. researchgate.net

The induced-fit docking (IFD) approach is a more advanced docking protocol that accounts for the flexibility of the protein's binding site. mdpi.commdpi.com This method involves docking the ligand to a rigid protein structure, followed by minimization of the ligand and the binding site residues, and then redocking the ligand to the relaxed protein structure. mdpi.com IFD studies have been applied to N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives targeting PI3Kα, showing that the derivatives occupy the binding site and interact with key residues. mdpi.com

Below is a table summarizing the binding energies of some diphenylquinoxaline derivatives from molecular docking studies:

Compound/DerivativeTargetBinding Energy (kcal/mol)
N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivativesSARS-CoV-2 Spike Glycoprotein RBD-9 to -10.1
Diphenylquinoxaline-6-carbohydrazide hybridsα-glucosidase-6.65 to -8.70

Coordination Chemistry and Metal Complexes Involving 6 Phenylquinoxaline

6-Phenylquinoxaline as a Ligand Scaffold in Metal Complex Formation

The this compound molecule serves as a robust scaffold for designing ligands used in the formation of metal complexes. libretexts.org The nitrogen atoms within the quinoxaline (B1680401) ring system possess lone pairs of electrons that can be readily donated to a metal center, forming coordinate bonds. This interaction allows for the construction of complex molecular architectures with specific geometries and electronic properties.

Ligand Design and Synthetic Strategies for Metal Coordination

The design of ligands based on the this compound framework is a key area of research. nih.gov Synthetic strategies often involve the condensation reaction between a 1,2-dicarbonyl compound, such as benzil (B1666583), and a substituted o-phenylenediamine (B120857). nih.govnih.gov This classical method allows for the introduction of various functional groups onto the quinoxaline core, thereby tuning the electronic and steric properties of the resulting ligand. nih.gov For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the ligand's ability to coordinate with metal ions and influence the properties of the final complex. nih.gov

The synthesis of this compound-based metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. scispace.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired complex. nih.gov For example, some syntheses are carried out at room temperature, while others may require heating under reflux. scispace.comresearchgate.net The choice of the metal precursor is also crucial in determining the final structure and properties of the complex. isca.in

A variety of metal ions have been successfully incorporated into complexes with quinoxaline-based ligands, including those from the first-row transition metals like cobalt(II), nickel(II), and copper(II). scispace.comisca.in The resulting complexes can exhibit different coordination geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand design. libretexts.orgisca.in

Structural and Electronic Characterization of this compound Metal Complexes

Spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the electronic structure and bonding within the complexes. isca.inresearchgate.net For instance, shifts in the characteristic vibrational frequencies in the IR spectrum upon coordination can confirm the binding of the ligand to the metal center. mdpi.com UV-Vis spectroscopy can be used to study the electronic transitions within the complex, which are often responsible for their color and photophysical properties. mdpi.com

Electrochemical techniques, such as cyclic voltammetry, are employed to probe the redox behavior of the metal complexes. ias.ac.in These studies can reveal information about the stability of different oxidation states of the metal center and the electronic communication between the metal and the ligand. The electronic properties of these complexes can be further understood through computational methods like Density Functional Theory (DFT) calculations. researchgate.net

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from this compound have emerged as promising catalysts in a variety of chemical transformations due to their stability and tunable properties. researchgate.netniscpr.res.in The catalytic activity is often attributed to the metal center, with the quinoxaline-based ligand playing a crucial role in stabilizing the active catalytic species and influencing its reactivity and selectivity. researchgate.net

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. chemguide.co.uknumberanalytics.com this compound-based metal complexes have demonstrated significant potential as homogeneous catalysts for various organic reactions. numberanalytics.comdicp.ac.cn These reactions include hydrogenation, hydrosilylation, and cross-coupling reactions. mdpi.comdicp.ac.cn

For example, rhodium complexes containing quinoxaline-derived ligands have been used as catalysts for the hydrogenation and hydrosilylation of quinoxalines themselves. dicp.ac.cn Similarly, copper complexes with quinolinyl anilido-imine ligands, which share structural similarities with functionalized quinoxalines, have shown excellent catalytic activity in Chan-Lam coupling reactions for the formation of C-N bonds. mdpi.com The ability to tune the ligand structure allows for the optimization of the catalyst's performance, leading to high yields and selectivities under mild reaction conditions. numberanalytics.com Manganese pincer complexes have also been utilized for the dehydrogenative coupling of alcohols and amines to synthesize quinoxalines. acs.org

Heterogeneous Catalysis and Supported Metal Complexes

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. chemguide.co.uk This type of catalysis offers advantages in terms of catalyst separation and recycling. researchgate.net this compound-based complexes can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. researchgate.net

Research on Biological and Medicinal Applications of 6 Phenylquinoxaline Derivatives

Rational Design and Synthesis of Bioactive 6-Phenylquinoxaline Analogs

The journey from a lead compound to a clinical candidate is often paved with meticulous molecular design and synthetic strategies. For this compound derivatives, researchers have employed various approaches to optimize their biological activity, selectivity, and pharmacokinetic properties.

The core this compound scaffold serves as a versatile template for chemical modifications aimed at enhancing interactions with biological targets. Through systematic exploration of different substituents on both the quinoxaline (B1680401) and phenyl rings, scientists have been able to fine-tune the pharmacological profiles of these analogs.

One common strategy involves the introduction of various functional groups to probe the binding pockets of target proteins. For instance, the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid derivatives has been reported as a novel class of fatty acid synthase (FASN) inhibitors with anticancer potential. Structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl rings led to potent and selective cytotoxicity against cancer cell lines.

Another approach is "scaffold hopping," where the core structure is modified to create novel chemotypes with similar biological activities but potentially improved properties. This strategy has been applied to design 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors for treating acute myeloid leukemia. By combining computational tools, novel scaffolds that mimic the binding mode of known inhibitors can be designed and synthesized.

Furthermore, the hybridization of the this compound scaffold with other pharmacophores has yielded compounds with dual or enhanced activities. For example, novel 2-substituted-quinoxaline analogues combining coumarin (B35378) and quinoxaline scaffolds have been developed, exhibiting significant antiproliferative activity against breast cancer cells.

The following table summarizes selected examples of rationally designed this compound derivatives and their biological activities.

Compound SeriesTarget/ActivityKey Design Strategy
2-Phenylquinoxaline-6-carboxylic acid derivativesFASN inhibition, AnticancerSAR exploration of substituents
6-Phenylisoxazolo[3,4-b]pyridin-3-amine derivativesFLT3 inhibitionScaffold hopping from known inhibitors
2-Substituted-quinoxaline-coumarin hybridsAntiproliferative (Breast Cancer)Molecular hybridization
Diphenylquinoxaline-6-carbohydrazide hybridsα-glucosidase inhibitionRational design and molecular docking

To overcome challenges such as poor solubility, metabolic instability, or inadequate bioavailability, prodrug and bioprecursor strategies are employed. A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical reactions.

While specific examples of prodrugs for this compound are not extensively detailed in the current literature, the general principles of prodrug design can be applied to this scaffold. For instance, if a this compound derivative possesses a carboxylic acid or a hydroxyl group that is crucial for its activity but hinders its absorption, these functional groups can be temporarily masked. Esterification of a carboxylic acid or a hydroxyl group can increase the lipophilicity of the molecule, facilitating its passage through cell membranes. Once inside the body, esterases can hydrolyze the ester bond, releasing the active parent drug.

Similarly, a bioprecursor strategy involves designing a molecule that is converted to the active drug through a series of metabolic steps. This approach can be used to target specific tissues or to achieve a sustained release of the active compound. For the this compound scaffold, this could involve designing derivatives that are substrates for specific enzymes predominantly found in the target tissue, thereby concentrating the active drug where it is needed most.

Mechanistic Studies of Biological Activity

Understanding how this compound derivatives exert their biological effects at the molecular and cellular levels is crucial for their development as therapeutic agents. Mechanistic studies provide insights into their targets, binding interactions, and the cellular pathways they modulate.

A significant body of research has focused on identifying the specific molecular targets of this compound derivatives. These compounds have been shown to inhibit a variety of enzymes implicated in different diseases.

Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. ekb.eg Derivatives of this compound have been investigated as inhibitors of several kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, a process crucial for tumor growth and metastasis. ekb.eg

c-Met: This receptor tyrosine kinase is implicated in tumor cell migration, invasion, and proliferation. Quinoxaline derivatives have been designed as selective c-Met inhibitors. lookchem.com

Epidermal Growth Factor Receptor (EGFR): Some 2-substituted-quinoxaline analogs have shown inhibitory activity against EGFR, a well-established target in cancer therapy. nih.gov

Other Enzyme Inhibition: Beyond kinases, this compound derivatives have been found to inhibit other important enzymes:

Fatty Acid Synthase (FASN): Overexpression of FASN is a hallmark of many cancers. A novel series of 2-phenylquinoxaline-6-carboxylic acid derivatives have been identified as potent FASN inhibitors. nih.gov

Topoisomerase II (Topo II): This enzyme is essential for DNA replication and is a target for several anticancer drugs. Certain quinoxaline-based derivatives have demonstrated potent Topo II inhibition. nih.govnih.gov

α-Glucosidase: Diphenylquinoxaline-6-carbohydrazide hybrids have been rationally designed and synthesized as potent α-glucosidase inhibitors, showing potential for the management of type 2 diabetes. nih.gov

Molecular docking studies are frequently used to predict and rationalize the binding interactions between this compound derivatives and their target enzymes. ekb.egnih.govnih.govresearchgate.net These computational studies help in understanding the key structural features required for potent inhibition and guide the design of more effective analogs.

The table below presents a selection of this compound derivatives and their corresponding enzyme targets with inhibitory concentrations.

Derivative ClassEnzyme TargetIC₅₀ Values
2-Phenylquinoxaline-6-carboxylic acid derivative (QNX-10)FASN< 10 µM
Quinoxaline-based derivative (Compound IV)Topoisomerase II7.529 µM nih.gov
Diphenylquinoxaline-6-carbohydrazide hybrid (Compound 7e)α-Glucosidase110.6 ± 6.0 µM nih.gov
2-Substituted-quinoxaline analog (Compound 3b)Topoisomerase IISubstantial suppression

The biological activity of this compound derivatives is often a consequence of their ability to modulate key cellular pathways.

HIF-1α Suppression: Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the adaptation of tumor cells to low oxygen conditions (hypoxia) and is associated with tumor progression and resistance to therapy. mdpi.com Several quinoxaline derivatives have been shown to suppress the expression of HIF-1α and its downstream target, vascular endothelial growth factor (VEGF). nih.govacs.org For example, certain quinoxaline-2(1H)-one derivatives have demonstrated the ability to downregulate HIF-1α and inhibit VEGF expression in colorectal cancer cells. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Several studies have reported the apoptosis-inducing capabilities of this compound derivatives in various cancer cell lines. nih.govrsc.orgmdpi.com

For instance, a novel 2-phenylquinoxaline-6-carboxylic acid derivative, QNX-10, was found to promote apoptosis in HCT-116 colorectal cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xL. nih.gov Another quinoxaline-based derivative was shown to induce apoptosis in prostate cancer cells (PC-3) by upregulating p53, caspase-3, and caspase-8, and downregulating Bcl-2. nih.gov Furthermore, some derivatives have been observed to arrest the cell cycle at different phases, such as the G1/S and G2/M phases, leading to the initiation of apoptosis. rsc.org

The following table highlights the effects of selected this compound derivatives on cellular pathways.

DerivativeCell LineCellular Effect
Quinoxaline-2(1H)-one derivative (Compound 14)HCT-116Downregulation of HIF-1α and VEGF, Upregulation of p21 nih.govacs.org
2-Phenylquinoxaline-6-carboxylic acid derivative (QNX-10)HCT-116Upregulation of Bax, Downregulation of Bcl-xL, Apoptosis induction nih.gov
Quinoxaline-based derivative (Compound IV)PC-3Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2; Apoptosis induction nih.gov
Phenyl and thiophene (B33073) dispiro indenoquinoxaline pyrrolidine (B122466) quinolonesMCF-7G1/S and G2/M phase cell cycle arrest, Apoptosis induction rsc.org

Advanced Biological Screening and Discovery Methodologies

The discovery of novel bioactive this compound derivatives is increasingly being facilitated by advanced screening and discovery methodologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. nih.gov

A high-throughput screening method utilizing microdroplet-assisted reaction and mass spectrometry detection has been developed for the optimized synthesis of quinoxaline derivatives. nih.govnih.gov This platform enables the rapid screening of reaction conditions to enhance speed and yield, which can be adapted for the high-throughput synthesis of diverse quinoxaline libraries for biological screening.

Furthermore, the biological screening of focused libraries of quinoxaline-containing compounds has led to the identification of novel therapeutic agents. For example, the asymmetric synthesis and screening of a library of quinoxaline-containing synthetic lipoxin A4 mimetics led to the discovery of a lead compound with anti-inflammatory properties. acs.org

These advanced methodologies, combining rapid synthesis, high-throughput screening, and rational design, are accelerating the discovery and development of new this compound-based therapeutics.

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds for their activity against a specific biological target. chemdiv.comnih.gov This automated process utilizes robotics, sensitive detectors, and data processing software to screen large compound libraries, which are collections of diverse small molecules, in miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates). nih.govku.edu The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired level of activity in a primary assay. chemdiv.com

Quinoxaline derivatives, due to their proven biological significance, are integral components of many commercial and proprietary screening libraries. mdpi.comekb.eg These libraries are designed to maximize chemical diversity and include compounds with drug-like properties, often adhering to criteria such as Lipinski's Rule of Five to ensure favorable pharmacokinetic profiles. ku.eduthermofisher.com The presence of the quinoxaline scaffold in these collections provides a valuable starting point for identifying inhibitors of various targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. citedrive.comekb.eg

The HTS workflow is a multi-step process that begins with assay development and validation, followed by the primary screen of the entire library. Hits from the primary screen are then subjected to a cascade of secondary and counter-screens to confirm their activity, determine potency (e.g., IC50 values), and eliminate false positives. chemdiv.com Although specific HTS campaigns focused exclusively on this compound are not extensively detailed in the literature, the general applicability of HTS to libraries containing diverse quinoxaline structures is a standard industry practice for hit identification.

Table 1: Generalized High-Throughput Screening (HTS) Workflow

StepDescriptionObjective
1. Target Identification & Assay Development A biological target (e.g., a specific kinase) is chosen, and a robust, miniaturized, and automated assay is developed to measure its activity.To create a reliable and scalable method for screening.
2. Library Preparation A large, diverse collection of compounds, often including various quinoxaline derivatives, is formatted into microtiter plates.To prepare the chemical matter for automated screening.
3. Primary HTS Campaign The entire compound library is screened at a single concentration against the target using automated liquid handling and detection systems.To identify initial "hits" that show activity against the target.
4. Hit Confirmation & Triage Initial hits are re-tested to confirm activity. Data is analyzed to filter out compounds with undesirable properties or those known to be frequent false positives.To validate primary hits and remove artifacts.
5. Dose-Response Analysis Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 value).To quantify the biological activity of the hit compounds.
6. Secondary & Orthogonal Assays Potent hits are evaluated in different, often more complex, assays (e.g., cell-based assays) to verify their mechanism of action and biological relevance.To ensure the observed activity is genuine and translates to a more physiological context.

Virtual Screening and Computational Drug Design

Virtual screening and computational drug design have become indispensable tools in medicinal chemistry, offering a time- and cost-effective alternative to exclusively empirical screening. universiteitleiden.nlbenthamscience.com These in silico methods use computer models to predict the interaction between small molecules and a biological target, thereby prioritizing a smaller, more manageable number of compounds for synthesis and biological testing. universiteitleiden.nl The quinoxaline scaffold has been extensively studied using these computational approaches to design and discover new therapeutic agents.

One common strategy is molecular docking, where virtual libraries of compounds are computationally placed into the binding site of a target protein whose three-dimensional structure is known. A scoring function then estimates the binding affinity, allowing researchers to rank the compounds based on their predicted potency. This approach has been successfully applied to quinoxaline derivatives to identify potent inhibitors for a variety of targets.

For instance, molecular docking studies have been instrumental in designing novel 6-chloroquinoxaline (B1265817) derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer angiogenesis. ekb.egekb.eg These studies helped elucidate the binding mode of the compounds within the VEGFR-2 active site, guiding the synthesis of derivatives with enhanced cytotoxic activity against cancer cell lines like HCT-116 and MCF-7. ekb.eg Similarly, computational methods were used to design quinoxaline derivatives as inhibitors of c-Met kinase, another important cancer target. lookchem.com By using the known inhibitor crizotinib (B193316) as a template, researchers designed a novel quinoxaline scaffold that exhibited potent enzymatic inhibition. lookchem.com

In another study, virtual screening and structure-activity relationship analyses led to the identification of quinoxaline derivatives as potent inhibitors of c-Jun N-terminal kinase 1 (JNK1), a target implicated in inflammatory diseases and cancer. nih.gov Furthermore, computational design has been used to develop quinoxaline-based compounds as inhibitors of PARP-1, where a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was used as a bioisostere for the phthalazinone motif found in the approved drug Olaparib. mdpi.com These examples highlight the power of computational chemistry to rationally design novel quinoxaline derivatives with specific biological activities.

Table 2: Examples of Virtual Screening and Computational Design of Quinoxaline Derivatives

Derivative/ScaffoldTarget ProteinComputational MethodKey Findings & Results
6-chloroquinoxaline derivatives VEGFR-2Molecular DockingIdentified compounds with strong binding affinity. Compound 6 showed potent cytotoxicity against HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines. ekb.egekb.eg
Novel quinoxaline scaffold c-Met KinaseBioisosteric Replacement, DockingDesigned by replacing the 2-amino pyridine (B92270) core of crizotinib. The R-isomer (Compound 4 ) showed potent enzymatic activity (IC50 = 6 nM). lookchem.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline PARP-1Bioisosteric DesignDesigned as a scaffold to mimic the phthalazinone core of Olaparib. Resulting compounds showed potent PARP-1 inhibition (e.g., Compound 8a , IC50 = 2.31 nM). mdpi.com
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate JNK 1Molecular Docking, Molecular DynamicsStructure-activity relationship studies combined with docking identified potent activity against c-Jun N-terminal kinases 1. nih.gov
Diphenylquinoxaline-6-carbohydrazide hybrids α-glucosidaseMolecular DockingDocking studies were used to understand the binding pose of designed inhibitors. Compound 7e was the most potent derivative (IC50 = 110.6 ± 6.0 µM). nih.gov

Applications in Materials Science and Advanced Technologies Research

Organic Electronic and Optoelectronic Device Research

Derivatives of 6-phenylquinoxaline are actively investigated for their potential in a range of organic electronic and optoelectronic devices. Their high electron affinity, good thermal stability, and charge-transporting capabilities make them prime candidates for improving the efficiency, stability, and performance of these next-generation technologies. symbiosisonlinepublishing.com

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the investigation of various quinoxaline (B1680401) derivatives. Phenylquinoxaline-based materials have been successfully utilized as electron-transport materials, host materials, and emitters in OLED device structures. symbiosisonlinepublishing.comacs.org Their electron-deficient character facilitates efficient electron injection and transport, which is crucial for achieving balanced charge recombination and high quantum efficiency in an OLED. symbiosisonlinepublishing.com

For instance, polymers and low molar mass glasses based on phenylquinoxaline have been developed as effective electron-transport materials. Two-layer LEDs fabricated with these materials in conjunction with poly(phenylenevinylene) have demonstrated a maximum brightness of 450 cd/m². acs.org In other research, orange-red thermally activated delayed fluorescence (TADF) emitters were designed using a diindolocarbazole donor and a dicyano-substituted 2,3-diphenylquinoxaline (B159395) acceptor. acs.org These materials have led to OLEDs with exceptional performance, as detailed in the table below.

Emitter CompoundDevice EQEmax (%)Device Lifetime (h)Initial Luminance (cd/m²)
6,7-DCNQx-DICz 23.9931 (LT90)1000
5,8-DCNQx-DICz 12.51184 (LT90)1000

EQEmax: Maximum External Quantum Efficiency; LT90: Time for luminance to decay to 90% of its initial value. Data sourced from Kothavale et al., 2021. acs.orgresearchgate.net

Furthermore, patent literature reveals that quinoxaline derivatives are versatile enough to be used as the host or guest material in the emitting layer, as well as in the hole-transporting and electron-transporting layers of an OLED device, highlighting their broad applicability. google.com

In the field of organic photovoltaics, this compound derivatives serve as critical components, often acting as electron-acceptor or electron-withdrawing units to enhance the efficiency of organic solar cells. smolecule.com The integration of an electron-deficient diphenylquinoxaline moiety into the π-conjugated spacer of dipolar organic dyes has been shown to effectively reduce the material's energy gap and broaden its spectral coverage. nih.gov

A series of such dyes, featuring a triphenylamine (B166846) donor and a cyanoacrylic acid acceptor, were synthesized for use in dye-sensitized solar cells (DSSCs). nih.gov The best-performing device in this series achieved a notable power conversion efficiency (PCE). nih.gov Similarly, oligomers based on thieno[3,4-b]quinoxaline (TQ) units have been synthesized and used as the electron donor in bulk heterojunction (BHJ) solar cells, yielding significant efficiencies. xjtu.edu.cn Theoretical studies on 2,3-diphenylquinoxaline derivatives designed with a Donor-Acceptor-Donor-Acceptor (D-A-D-A) structure further support their potential as ambipolar materials with favorable HOMO-LUMO energy levels for photovoltaic applications. d-nb.info

Device TypeQuinoxaline-Based MaterialPower Conversion Efficiency (PCE) (%)
DSSC Dipolar organic dye with diphenylquinoxaline7.35
BHJ OPV Thieno[3,4-b]quinoxaline oligomer (TQ-DR)3.14

DSSC: Dye-Sensitized Solar Cell; BHJ: Bulk Heterojunction; OPV: Organic Photovoltaic. Data sourced from Chem. Eur. J., 2012 and ACS Appl. Mater. Interfaces, 2015. nih.govxjtu.edu.cn

The semiconducting properties of this compound-containing polymers have been harnessed for the fabrication of Organic Field-Effect Transistors (OFETs). A copolymer incorporating quinacridone (B94251) and diphenylquinoxaline units, poly(quinacridone-diphenylquinoxaline) (PQCTQx), was synthesized and used as the active semiconductor layer. mdpi.com These OFETs demonstrated p-type behavior, and their performance could be significantly improved through thermal annealing. The heat treatment was found to enhance the molecular packing within the film, leading to higher hole mobility. mdpi.com

MaterialFilm TreatmentHole Mobility (cm²/(V·s))
PQCTQx Pristine (as-cast)6.1 x 10⁻³
PQCTQx Annealed at 150 °C1.2 x 10⁻²

PQCTQx: poly(quinacridone-diphenylquinoxaline). Data sourced from Polymers, 2019. mdpi.com

Other research has explored various quinoxaline derivatives as organic semiconductors in top-contact/bottom-gate OFETs, further establishing the utility of this compound class in transistor applications. google.comresearchgate.net Poly(phenyl quinoxaline) (PPQ) has also been noted as a material used in the development of organic field-effect transistors. tandfonline.com

Chemical Sensing and Biosensing Platforms

The ability of the this compound structure to interact with various analytes, often resulting in a measurable optical or electronic response, makes it a valuable component in the design of chemical sensors and biosensors.

Researchers have designed and synthesized novel sensors based on the this compound framework. For example, amino-substituted quinoxalines, such as 6-amino-2,3-diphenylquinoxaline, have been developed as dual colorimetric and fluorescent pH sensors. mdpi.com These sensors exhibit changes in their absorption and emission spectra upon protonation of the quinoxaline heterocycle, allowing for the measurement of pH in aqueous media. mdpi.com The inherent photoluminescent properties of certain phenylquinoxaline derivatives make them suitable candidates for fluorescence-based sensing, where the presence of an analyte can cause a detectable change in fluorescence intensity or color. researchgate.net The development of such sensors is crucial for applications in environmental monitoring and industrial process control. mdpi.com

A key attribute for any chemical sensor is selectivity—the ability to detect a specific target analyte in the presence of other potentially interfering species. Phenylquinoxaline-based sensors have demonstrated this crucial property. For instance, the pH-sensing aminoquinoxaline derivatives maintain their response to protons without significant interference from various naturally relevant metal cations. mdpi.com

In other studies, the sensitivity and selectivity of phenylquinoxaline derivatives towards a panel of metal ions were investigated. researchgate.net These studies, conducted in solution, revealed that the compounds exhibit a selective response to specific metal ions, such as silver (Ag⁺), cobalt (Co²⁺), and copper (Cu²⁺), over a range of other common cations. researchgate.net This selectivity is observed through distinct changes in the absorption and fluorescence spectra of the quinoxaline compound upon complexation with the target ion. researchgate.net One study also noted the potential for certain derivatives to act as chemical sensors for mercury (Hg(II)) ions, which can be observed by the naked eye through changes in solution color and fluorescence. researchgate.net

Sensor BaseTarget AnalyteMethod of DetectionInterfering Ions Tested
Phenylquinoxaline derivative Ag⁺, Co²⁺, Cu²⁺Absorption & Fluorescence SpectroscopyMg²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺
Aminoquinoxaline derivative H⁺ (pH)Colorimetry & Fluorescence Spectroscopy13 common metal cations
Phenylquinoxaline derivative Hg(II)Color & Fluorescence ChangeNot specified

Data sourced from Spectrochim. Acta A Mol. Biomol. Spectrosc., 2019; Molecules, 2020; and Int. J. Chem. Sci., 2017. mdpi.comresearchgate.netresearchgate.net

Polymeric and Supramolecular Materials Engineering

The strategic integration of the this compound scaffold into larger molecular architectures, such as polymers and supramolecular frameworks, has opened new avenues in materials science. This section explores its role in the development of advanced polymeric and porous materials.

Incorporation into Conjugated Polymers and Copolymers

The this compound moiety is a valuable building block in the design of conjugated polymers and copolymers due to its inherent electronic properties. Its electron-accepting nature makes it a key component in donor-acceptor (D-A) type copolymers, which are extensively researched for applications in organic electronics.

Novel imide-aryl ether phenylquinoxaline copolymers have been synthesized by incorporating an aryl ether phenylquinoxaline linkage into a semi-rigid polyimide backbone. capes.gov.br These copolymers exhibit high glass transition temperatures (Tg) in the range of 300°C and thermal stability with decomposition temperatures between 470 and 530°C. capes.gov.br The synthesis involves the reaction of 1,4-(6-fluoro-3-phenyl-2-quinoxalinyl) benzene (B151609) with 3- or 4-aminophenol (B1666318) to create diamine monomers, which are then copolymerized with pyromellic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA). capes.gov.br

In another approach, block copolymers of polyimide and poly(phenylquinoxaline) (PI-PPQ) have been developed to combine the desirable properties of both materials. google.com.na These copolymers show excellent adhesion and low swell in N-methylpyrrolidone (NMP), a common solvent in electronics manufacturing. google.com.na The incorporation of as little as 15% PPQ can dramatically improve the adhesion of polyimide films. google.com.na These materials also exhibit high thermal stability, with a Tg for the PPQ block around 250°C, indicating the formation of PPQ microdomains. google.com.na

Donor-acceptor conjugated polymers featuring thiophene (B33073) as the electron-donating unit and quinoxaline as the electron-accepting unit have been synthesized. rsc.org The optical and electronic properties of these polymers can be tuned by introducing fluorine atoms into the quinoxaline unit. rsc.org These polymers have been formulated into nanoparticles for bioimaging applications. rsc.org

The Stille coupling reaction is a common method for synthesizing quinoxaline-based D-A copolymers. researchgate.netjku.at For instance, copolymers of thiophene and 2,3-bis(4-(octyloxy)phenyl)quinoxaline have been synthesized and investigated for their photovoltaic properties. researchgate.net Similarly, copolymers incorporating indacenodithiophene (IDT) or indacenodithieno[3,2-b]thiophene (IDTT) as the donor and a fluorinated and trifluoromethylated quinoxaline derivative as the acceptor have been prepared via Stille coupling. jku.at

A series of quinoxaline-based copolymers with different substituents on the quinoxaline unit have been synthesized to study their effects on the performance of polymer solar cells. researchgate.net These copolymers, when blended with a fullerene derivative, showed that polymers with phenyl or p-methoxyphenyl groups exhibited favorable morphology and high hole mobility. researchgate.net The introduction of cyano groups into the quinoxaline moiety of D-A polymers can lower the HOMO and LUMO energy levels and reduce the bandgap, leading to high open-circuit voltages in polymer solar cells. mdpi.comnih.gov

Below is an interactive data table summarizing the properties of various this compound-based copolymers.

Copolymer SystemSynthesis MethodKey PropertiesPotential Applications
Imide-aryl ether phenylquinoxaline copolymersNucleophilic aromatic substitution, PolycondensationHigh Tg (300°C), High thermal stability (470-530°C)High-performance films
Polyimide-poly(phenylquinoxaline) block copolymersBlock copolymerizationExcellent adhesion, Low NMP swell, Tg of PPQ block at 250°CMicroelectronic packaging
Thiophene-quinoxaline D-A copolymersStille couplingTunable optical properties, Forms fluorescent nanoparticlesBioimaging
Carbazole-quinoxaline copolymersSuzuki or Stille couplingGood solubility, High molecular weights, Tunable bandgapsPolymer solar cells
Indacenodithiophene-quinoxaline copolymersStille couplingHigh charge carrier mobility, Good photovoltaic performancePolymer solar cells
Cyano-substituted quinoxaline copolymersStille couplingLow HOMO/LUMO levels, Reduced bandgap, High VocPolymer solar cells

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs) Research

The rigid and planar structure of the this compound unit, combined with its potential for functionalization, makes it an attractive component for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). wikipedia.orgrsc.org These materials are characterized by their high surface area, tunable porosity, and ordered structures, making them suitable for a wide range of applications. rsc.orgnih.gov

Porous Organic Frameworks (POFs):

POFs are a class of porous materials constructed entirely from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org While specific examples detailing the incorporation of this compound into POFs are still emerging, the general principles of POF synthesis suggest its suitability as a building block. The ability to introduce various functional groups onto the phenyl and quinoxaline rings allows for the design of POFs with tailored pore sizes and chemical environments. The inherent thermal and chemical stability of the quinoxaline ring system can contribute to the robustness of the resulting framework.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, often referred to as linkers. wikipedia.orgnih.gov The organic linkers play a crucial role in determining the topology, porosity, and functionality of the MOF. mdpi.com Carboxylate and nitrogen-containing heterocyclic compounds are common functionalities used to connect to the metal nodes.

The nitrogen atoms in the quinoxaline ring of this compound can act as coordination sites for metal ions, making it a potential linker for MOF synthesis. Furthermore, functional groups such as carboxylic acids can be introduced onto the phenyl ring to create multitopic linkers capable of forming robust, three-dimensional frameworks. researchgate.net The use of this compound derivatives as linkers could lead to MOFs with unique electronic properties due to the electron-deficient nature of the quinoxaline core. These properties could be exploited in applications such as gas separation, catalysis, and sensing. wikipedia.orgrsc.org

For example, MOFs with high surface areas and specific pore chemistries are being investigated for the selective adsorption of gases like carbon dioxide. researchgate.netjwent.net The incorporation of a polarizable unit like this compound could enhance the affinity of the MOF for certain gas molecules. In catalysis, the metal nodes or the functionalized organic linkers can act as active sites. wikipedia.org MOFs containing this compound could potentially catalyze specific organic reactions. Luminescent MOFs are also of great interest for sensing applications, where the framework's fluorescence can be quenched or enhanced upon interaction with specific analytes. rsc.org

Below is an interactive data table outlining the potential of this compound in porous materials.

Framework TypePotential Role of this compoundDesired PropertiesPotential Research Directions
POFs Rigid structural building blockHigh thermal stability, Defined porosity, Chemical functionalitySynthesis of novel POFs with tailored pore environments for gas storage and separation.
MOFs Organic linkerHigh surface area, Tunable pore size, Catalytic activity, LuminescenceDevelopment of MOFs for selective gas adsorption, heterogeneous catalysis, and chemical sensing.

Emerging Research Frontiers and Future Prospects for 6 Phenylquinoxaline

Interdisciplinary Approaches in Chemical Biology and Materials Engineering

The inherent versatility of the 6-phenylquinoxaline core allows for its application in both biological and materials science contexts, fostering interdisciplinary research.

In chemical biology , derivatives of this compound are being explored for their interactions with biological macromolecules. smolecule.com For instance, certain analogs have been investigated for their potential as anticancer, antiviral, and antibacterial agents. ontosight.ai The ability to modify the phenyl and quinoxaline (B1680401) rings allows for the fine-tuning of biological activity. researchgate.net Researchers are utilizing these compounds as chemical probes to investigate complex biological pathways. smolecule.com A notable area of research involves the development of quinoxaline derivatives as inhibitors of specific enzymes or protein-protein interactions, which is a key strategy in modern drug discovery. nih.gov For example, quinoxaline derivatives have been identified as potential inhibitors of the LRP5/6-sclerostin interaction, a target for osteoporosis treatment. nih.gov

In materials engineering , the focus is on the unique electronic and photophysical properties of this compound and its derivatives. beilstein-journals.org These compounds are recognized for their potential as electron-transporting materials in organic electronic devices. beilstein-journals.org Their structural diversity and the relative ease of their synthesis make them attractive for creating novel materials with tailored properties. beilstein-journals.org Researchers have successfully incorporated this compound derivatives into organic light-emitting diodes (OLEDs), where they can function as electron-transporting layers, hole-blocking layers, or even as emitters themselves. beilstein-journals.orggoogle.com The development of poly(phenylquinoxaline)s (PPQs) and low molar mass glasses demonstrates the adaptability of this scaffold for creating both polymeric and small-molecule-based materials for electronic applications. acs.org

Advancements in Sustainable Synthesis and Green Chemistry Innovations

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant efforts are being directed towards the development of sustainable and green synthetic routes for this compound and its derivatives. researchgate.net These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. ijnc.ir

Traditional synthesis methods often involve refluxing in solvents like acetic acid or ethanol (B145695), which can be energy-intensive and generate significant waste. Modern green chemistry innovations for quinoxaline synthesis include:

Ultrasound-assisted synthesis: The use of ultrasound has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoxaline derivatives. gordon.edu This method often employs safer solvents like ethanol and can be performed at room temperature, leading to significant energy savings. gordon.edu

Catalyst innovations: Researchers are exploring the use of benign and reusable catalysts. For example, thiamine (B1217682) (Vitamin B1) has been successfully used as a natural, metal-ion-free catalyst for quinoxaline synthesis under sonochemical conditions. gordon.edu Other approaches include the use of solid acid catalysts like nano SbCl5·SiO2, which can offer high yields and easy separation from the reaction mixture.

Microwave-assisted synthesis: Microwave irradiation provides rapid and efficient heating, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods. researchgate.netresearchgate.net

Solvent selection: A key principle of green chemistry is the use of safer solvents. acs.org Research has focused on replacing hazardous solvents with more environmentally friendly alternatives such as water or ethanol. gordon.eduresearchgate.net

These green methodologies not only make the synthesis of this compound derivatives more environmentally friendly but also often lead to improved efficiency and cost-effectiveness. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Compound Discovery and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the discovery and design of new molecules, and the field of this compound research is no exception. ijnc.irresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development process. mednexus.orgmdpi.com

In material design , ML models are being developed to predict the electronic and photophysical properties of new this compound-based materials. researchgate.net By learning from existing data, these models can suggest novel structures with optimized characteristics for applications such as:

Organic Light-Emitting Diodes (OLEDs): Predicting properties like electron mobility, energy levels, and emission wavelengths to design more efficient and stable OLED materials. beilstein-journals.orgacs.org

Organic Solar Cells (OSCs): Identifying structures that can act as efficient electron acceptors or hole-transporting materials. beilstein-journals.orgacs.org

Organic Field-Effect Transistors (OFETs): Predicting charge transport properties to develop new organic semiconductors. beilstein-journals.orgresearchgate.net

This synergy between computational prediction and experimental validation is poised to accelerate the discovery of next-generation materials based on the this compound scaffold. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities

While the broad biological activities of quinoxaline derivatives are well-documented, current research is focused on identifying novel and specific biological targets for therapeutic intervention. ontosight.airesearchgate.net This involves moving beyond general cytotoxic or antimicrobial effects to understanding the precise molecular mechanisms of action.

Researchers are investigating the potential of this compound derivatives to modulate the activity of key cellular players implicated in various diseases. nih.gov This includes targeting specific enzymes, receptors, and signaling pathways. smolecule.comrsc.org For example, studies have shown that certain quinoxaline derivatives can act as:

Anticancer agents: By targeting pathways involved in cell proliferation and survival, such as topoisomerase inhibition. rsc.org

Antiviral agents: By inhibiting viral replication processes. ontosight.ai

Anti-inflammatory agents: By modulating inflammatory pathways. ontosight.ai

Furthermore, the development of "new modality" drugs, which go beyond traditional small molecules, offers exciting future prospects. drugdiscoverynews.com The this compound scaffold could potentially be incorporated into more complex therapeutic approaches, such as targeted drug delivery systems or as a key component in proteolysis-targeting chimeras (PROTACs).

Development of Next-Generation Functional Materials

The unique properties of the this compound core make it a highly promising building block for a new generation of functional materials with advanced properties. beilstein-journals.org Research in this area is expanding beyond initial applications in OLEDs to a wider range of organic electronics and optoelectronics.

Key areas for the development of next-generation materials include:

Organic Light-Emitting Diodes (OLEDs): The development of novel this compound derivatives continues to be a major focus. Research is aimed at creating materials with improved efficiency, stability, and color purity, particularly for deep-red and near-infrared emitters. researchgate.netnih.govrsc.org The structural versatility allows for fine-tuning of photophysical properties through strategic substitution on the phenyl and quinoxaline rings. nih.govacs.org

Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoxaline core makes its derivatives suitable candidates for non-fullerene acceptors (NFAs) in organic solar cells. beilstein-journals.org Research is focused on designing molecules with optimized energy levels and morphologies to enhance power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The potential for high electron mobility makes this compound derivatives attractive for use as n-type semiconductors in OFETs, which are essential components of printed and flexible electronics. beilstein-journals.orgresearchgate.net

Sensors: The fluorescence properties of some quinoxaline derivatives are sensitive to their chemical environment, suggesting potential applications in chemical sensors. researchgate.net Changes in fluorescence upon binding to specific analytes could form the basis of highly sensitive detection methods.

The ability to create both polymers and well-defined, glassy small molecules from the this compound unit provides a broad platform for designing materials with a wide range of processing characteristics and physical properties. acs.org

Q & A

Q. What are the established synthetic routes for 6-phenylquinoxaline, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves condensation reactions between o-phenylenediamine derivatives and α-diketones or their equivalents. For example, a common method uses benzil derivatives and o-phenylenediamine in ethanol under reflux conditions . Yield optimization can be achieved by adjusting solvent polarity (e.g., using glacial acetic acid for better cyclization), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic additives like p-toluenesulfonic acid may enhance reaction efficiency. Post-synthesis purification via recrystallization (using ethanol or methanol) is critical to isolate high-purity products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Limited toxicological data are available for this compound, but general quinoxaline safety guidelines apply. Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation of fine powders by working in a fume hood. Waste disposal should comply with institutional regulations for aromatic heterocycles. Stability tests under ambient conditions (light, humidity) are advised, as structural analogs like quinoxaline derivatives may degrade under prolonged UV exposure .

Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structural integrity of synthesized this compound?

  • NMR : Analyze 1H^1H-NMR spectra for characteristic aromatic proton signals (δ 7.2–8.5 ppm) and absence of amine peaks (δ < 5 ppm), confirming complete cyclization.
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, substituted quinoxalines like 6-chloro-2-phenylquinoxaline show planar quinoxaline cores with bond lengths averaging 1.38 Å (C–N) and 1.42 Å (C–C), consistent with aromatic systems .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak matching the theoretical molecular weight (220.27 g/mol for C15H12N2C_{15}H_{12}N_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound derivatives?

Discrepancies in fluorescence quantum yields or absorption maxima may arise from solvent effects, substituent positioning, or impurities. Methodological steps include:

  • Solvent Polarity Screening : Compare UV-Vis spectra in aprotic (e.g., DCM) vs. polar protic solvents (e.g., MeOH) to assess solvatochromism.
  • HPLC Purity Analysis : Verify sample purity (>98%) to rule out interference from byproducts.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions and compare with experimental data .

Q. What frameworks (e.g., FINER, PICOT) are suitable for designing studies on this compound’s biological activity?

Apply the PICOT framework to structure hypothesis-driven research:

  • Population/Problem : Target enzyme/receptor (e.g., kinase inhibitors).
  • Intervention : this compound derivatives with specific substituents (e.g., nitro, amino groups).
  • Comparison : Benchmark against known inhibitors (e.g., Staurosporine).
  • Outcome : IC50_{50} values, selectivity ratios.
  • Time : Incubation periods for dose-response assays (e.g., 24–72 hours). The FINER criteria ensure feasibility (in vitro vs. in vivo models), novelty (unexplored substituent combinations), and ethical alignment (avoiding mammalian cytotoxicity without justification) .

Q. How can crystallographic data inform the design of this compound-based materials for optoelectronics?

Analyze packing motifs from XRD data (e.g., π-π stacking distances, dihedral angles between phenyl and quinoxaline rings). For instance, planar structures with tight π-stacking (3.4–3.6 Å) enhance charge transport in organic semiconductors. Substituent engineering (e.g., electron-withdrawing groups at the 6-position) can modulate HOMO-LUMO gaps, as demonstrated in nitro-substituted analogs .

Methodological Guidance for Data Analysis

  • Handling Conflicting Biological Data : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability in cytotoxicity studies .
  • Statistical Validation : For structural-activity relationships (SAR), apply multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.